C.I. Solvent Blue 3
Overview
Description
C.I. Solvent Blue 3, also known as Victoria Blue B, is a synthetic dye belonging to the triarylmethane group. It is widely used in various industries due to its vibrant blue color and solubility in organic solvents. This compound is commonly used in applications such as ink, plastic, and textile dyeing.
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Solvent Blue 3 is synthesized through a series of chemical reactions involving the condensation of dimethylaniline with benzaldehyde, followed by oxidation. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to ensure high yield and purity. The final product is filtered, washed, and dried before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
C.I. Solvent Blue 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups, altering the dye’s solubility and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered color properties and solubility profiles.
Scientific Research Applications
C.I. Solvent Blue 3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and spectroscopy.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of colored plastics, inks, and textiles.
Mechanism of Action
The mechanism of action of C.I. Solvent Blue 3 involves its ability to absorb light in the visible spectrum, resulting in its characteristic blue color. The dye interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can alter the physical and chemical properties of the target molecules, making the dye useful in various applications.
Comparison with Similar Compounds
Similar Compounds
C.I. Solvent Blue 5: Another triarylmethane dye with similar applications but different solubility properties.
C.I. Solvent Blue 7: Known for its use in ink formulations with slightly different color properties.
C.I. Solvent Blue 25: A phthalocyanine-based dye with superior lightfastness and stability.
Uniqueness
C.I. Solvent Blue 3 is unique due to its specific shade of blue, solubility in organic solvents, and versatility in various applications. Its ability to undergo multiple chemical reactions and form derivatives further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3.ClH/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28;/h2-22,34H,33H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGIACBASLJNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80636149 | |
Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-15-6 | |
Record name | C.I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | C.I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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